Citronellyl formate
Citronellyl formate
Citronellyl formate, also known as citronellyl methanoate or fema 2314, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl formate has been primarily detected in urine. Within the cell, citronellyl formate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl formate is an apricot, bergamot, and cucumber tasting compound that can be found in citrus and herbs and spices. This makes citronellyl formate a potential biomarker for the consumption of these food products.
Citronellyl formate is a carboxylic ester.
Citronellyl formate is a carboxylic ester.
Brand Name:
Vulcanchem
CAS No.:
105-85-1
VCID:
VC21002699
InChI:
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3
SMILES:
CC(CCC=C(C)C)CCOC=O
Molecular Formula:
C11H20O2
Molecular Weight:
184.27 g/mol
Citronellyl formate
CAS No.: 105-85-1
Cat. No.: VC21002699
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Citronellyl formate, also known as citronellyl methanoate or fema 2314, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl formate has been primarily detected in urine. Within the cell, citronellyl formate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl formate is an apricot, bergamot, and cucumber tasting compound that can be found in citrus and herbs and spices. This makes citronellyl formate a potential biomarker for the consumption of these food products. Citronellyl formate is a carboxylic ester. |
|---|---|
| CAS No. | 105-85-1 |
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 3,7-dimethyloct-6-enyl formate |
| Standard InChI | InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 |
| Standard InChI Key | DZNVIZQPWLDQHI-UHFFFAOYSA-N |
| SMILES | CC(CCC=C(C)C)CCOC=O |
| Canonical SMILES | CC(CCC=C(C)C)CCOC=O |
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